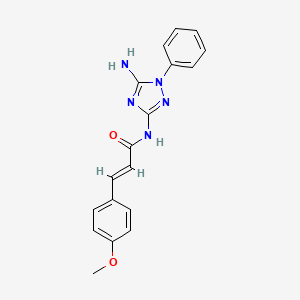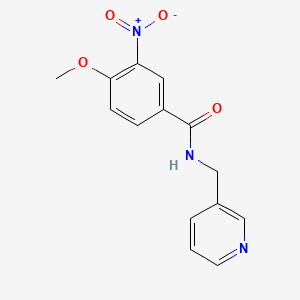![molecular formula C17H19NO2S B5608524 4-[2-(2-naphthyloxy)propanoyl]thiomorpholine](/img/structure/B5608524.png)
4-[2-(2-naphthyloxy)propanoyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “4-[2-(2-naphthyloxy)propanoyl]thiomorpholine” often involves complex organic reactions. For instance, Heck-mediated synthesis has been utilized in closely related compounds, providing a pathway to intricate naphthyl-based structures through coupling reactions and subsequent cyclizations (Pampín et al., 2003). Such synthetic routes may offer insights into the potential methodologies for synthesizing “this compound”.
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied using various analytical techniques. The structural determination of related compounds, such as those involving morpholine groups and naphthyl moieties, often involves X-ray crystallography and NMR spectroscopy. For example, compounds like 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol have been characterized to elucidate their molecular geometry and intramolecular interactions, which could be relevant to the study of “this compound” (Zhao, 2012).
Chemical Reactions and Properties
The chemical behavior of “this compound” may involve various reactions and interactions, including nucleophilic substitutions, redox reactions, and complex formations. Related studies have explored the reactivity of thiomorpholine derivatives in nucleophilic reactions, offering insights into their chemical properties and potential reactivity patterns (Martynov et al., 2013).
Physical Properties Analysis
The physical properties of “this compound” would encompass aspects such as solubility, melting point, and crystallinity. These properties are crucial for understanding the compound's behavior in various solvents, its stability, and its suitability for different applications. Research on related compounds has highlighted the importance of solubility and crystallinity in determining their applicability in fields like drug delivery and materials science (Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties of “this compound” would include its reactivity, stability under various conditions, and potential for chemical modifications. These properties are essential for tailoring the compound for specific uses, such as in the synthesis of pharmaceuticals or as intermediates in organic synthesis. Studies on similar compounds, exploring their reactivity and potential for forming derivatives, provide a foundation for understanding the chemical versatility of “this compound” (Fei et al., 2001).
properties
IUPAC Name |
2-naphthalen-2-yloxy-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13(17(19)18-8-10-21-11-9-18)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQKBMQGSOEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSCC1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)


![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![2-ethyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5608491.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)


![methyl [3-(dicyanomethylene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B5608515.png)
![7-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5608528.png)